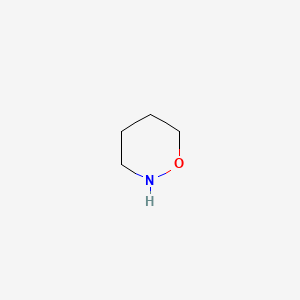

1,2-Oxazinane

説明

Historical Context and Evolution of 1,2-Oxazinane Chemistry

The exploration of this compound chemistry has been marked by the development of innovative synthetic strategies. A significant method for the formation of the this compound ring is through cycloaddition reactions. For instance, the [3+3] cycloaddition of oxyallyl cations with nitrones has been reported to produce this compound heterocycles in good to high yields. acs.orgnsf.govnih.gov In this process, oxyallyl cation intermediates are generated in situ from α-tosyloxy ketones. acs.orgnsf.govnih.gov The reaction is notably catalyzed by hydrogen-bond donors like phenols and squaramides, which can also enhance diastereoselectivity. acs.orgnsf.govnih.gov

Another key approach is the nitroso-diels-alder reaction. The copper-catalyzed aerobic acyl nitroso Diels–Alder reaction between 1,4-disubstituted 1,3-dienes and N-Boc-hydroxylamine is a notable example that leads to the synthesis of 1,2-oxazines, which can subsequently be converted to 1,2-oxazinanes. thieme-connect.com

The development of catalytic enantioselective methods has been a major advancement in the field. An L-proline catalyzed nitroso aldol (B89426) reaction of distal dialdehydes, followed by reduction, yields chiral 1,2-oxazinanes with high enantioselectivity (up to >99% ee). figshare.comnih.govacs.orgresearchgate.net This method underscores the utility of organocatalysis in accessing stereochemically rich and versatile N–O bond-containing heterocycles. figshare.comnih.gov Further expanding the toolkit for chiral synthesis, an organocatalytic intramolecular 6-exo-trig aza-Michael addition has been developed to produce chiral 3-substituted 1,2-oxazinanes. rsc.org This reaction utilizes a quinine-derived primary–tertiary diamine as a catalyst. rsc.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of unsaturated 1,2-oxazines, which are precursors to 1,2-oxazinanes. researchgate.netorganic-chemistry.orgwikipedia.org This reaction, often employing Grubbs' catalysts, allows for the formation of the heterocyclic ring from acyclic diene precursors. researchgate.netrsc.org

More recent developments include the synthesis of acs.orgfigshare.comoxazinane-3,5-diones from N-acetyl hydroxylamines and ethyl 2-bromoisobutyrate, followed by treatment with lithium bis(trimethylsilyl)amide. These dione (B5365651) derivatives have been explored for their potential biological activities.

Significance of the this compound Scaffold in Heterocyclic Chemistry

The this compound scaffold holds considerable significance in heterocyclic chemistry due to its unique structural features and its role as a versatile synthetic intermediate. The presence of the weak N-O bond is a key characteristic, making these compounds valuable precursors to other important molecular structures. For example, the reductive cleavage of the N-O bond in chiral 1,2-oxazinanes provides access to functionalized chiral 1,4-amino alcohols. rsc.org These 1,4-amino alcohols are themselves important building blocks found in a variety of biologically active natural products. rsc.org

The conformational properties of the this compound ring have been a subject of theoretical and spectroscopic studies. Computational methods, such as Density Functional Theory (DFT), have been used to analyze the conformational preferences and energetics of these heterocycles. researchgate.net Spectroscopic techniques, including nuclear magnetic resonance (NMR), have been employed to determine coupling constants, which provide insights into the stereochemistry of these molecules. researchgate.net

Furthermore, 1,2-oxazinanes can serve as chiral auxiliaries. For instance, 3,6-di-tert-butyl-1,2-oxazinane has been used as a chiral Weinreb amide-type auxiliary to produce chiral α-substituted ketones with high diastereoselectivity. thieme-connect.com The auxiliary can be removed and subsequently re-isolated, highlighting its practical utility in asymmetric synthesis. thieme-connect.com The ability to direct stereochemical outcomes makes the this compound scaffold a valuable tool for the construction of complex chiral molecules.

The scaffold is also a component of more complex fused and spirocyclic systems. An organocatalytic [4+2] cycloaddition reaction has been developed to create chiral this compound spirocyclic scaffolds, demonstrating the utility of this heterocycle in constructing intricate molecular architectures. rsc.org

Current Research Landscape and Emerging Trends

The current research on 1,2-oxazinanes is characterized by a drive towards more efficient and selective synthetic methods, as well as the exploration of novel applications. A prominent trend is the continued development of asymmetric synthesis methodologies to produce enantiomerically pure 1,2-oxazinanes. Organocatalysis remains a key focus, with researchers designing new catalysts and reactions to achieve high levels of stereocontrol. figshare.comrsc.orgrsc.org For example, the use of simple amino acids like L-proline and more complex quinine-derived diamines highlights the breadth of organocatalytic strategies being employed. figshare.comrsc.org

Domino reactions, which allow for the formation of multiple bonds in a single operation, are also gaining traction. The development of organocatalytic asymmetric domino α-aminoxylation/aza-Michael reactions for synthesizing functionalized 1,2-oxazinanes is a testament to this trend, offering a streamlined approach to complex molecular structures. rsc.org

Solid-phase synthesis is another emerging area, enabling the more efficient production and modification of 1,2-oxazine derivatives. plos.org This approach facilitates the creation of libraries of compounds for screening and other applications. Modifications of the 3,6-dihydro-1,2-oxazine ring, such as epoxidation, hydroboration, and hydroxylation, are being used to synthesize aminosugars and other biologically relevant molecules. plos.org

The application of this compound derivatives is also expanding. While their role as synthetic intermediates is well-established, there is growing interest in their potential biological activities. For instance, 4-acyl substituted acs.orgfigshare.comoxazinane-3,5-diones have been investigated as herbicides and plant growth regulators. The natural products FR900482 and FR66979, which contain the this compound motif, exhibit anticancer activity, spurring further research into the medicinal chemistry of this scaffold. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCONC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190113 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36652-42-3 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Oxazinane Derivatives

Organocatalytic Approaches to Chiral 1,2-Oxazinanes

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,2-oxazinanes, offering mild reaction conditions and high stereocontrol. These methods avoid the use of metal catalysts, aligning with the principles of green chemistry.

Asymmetric [4+2] Cycloaddition Reactions in Spirocyclic Scaffold Synthesis

A significant advancement in the synthesis of chiral 1,2-oxazinane derivatives involves the organocatalytic asymmetric [4+2] cycloaddition. rsc.orgresearchgate.netnih.gov This strategy has proven particularly effective for constructing spirocyclic scaffolds, which are prominent structural motifs in various natural products and pharmacologically active molecules. acs.orgresearchgate.net

A novel and efficient approach utilizes the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters in the presence of an organocatalyst. rsc.orgresearchgate.netnih.gov This [4+2] cycloaddition leads to the formation of chiral this compound spirocyclic scaffolds. rsc.orgresearchgate.netnih.gov The reaction proceeds with good to excellent yields and high levels of diastereoselectivity. rsc.orgresearchgate.net

The reaction of methyleneindolinones with a γ-aminooxy-α,β-unsaturated ester has been shown to produce the desired spiro-oxindole this compound derivatives in good yields. researchgate.net For instance, the reaction has been successfully carried out with 5 mol% of an organocatalyst in a solvent like dichloromethane (B109758) (DCM). researchgate.net

| Reactant 1 | Reactant 2 | Catalyst Loading | Solvent | Outcome |

| Methyleneindolinone | γ-Aminooxy-α,β-unsaturated ester | 5 mol% | Dichloromethane | Chiral this compound spirocyclic scaffold |

Table 1: Reaction components for the organocatalytic [4+2] cycloaddition.

A key advantage of this organocatalytic system is the high degree of stereocontrol, affording products with excellent diastereoselectivity and good to excellent enantioselectivity. rsc.orgresearchgate.netnih.gov The choice of organocatalyst is crucial in determining the stereochemical outcome. For example, specific catalysts have been shown to yield the product with a diastereomeric ratio greater than 20:1 and an enantiomeric excess of up to 96%. researchgate.net The ability to achieve such high levels of stereocontrol is critical for the synthesis of enantiomerically pure compounds for biological applications. Organocatalytic methods for this compound synthesis have demonstrated superior stereocontrol, with enantiomeric excesses reaching up to 95%.

| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Organocatalyst 3c | >20:1 | 96% |

Table 2: Stereoselectivity achieved with a specific organocatalyst in the synthesis of this compound spiro-oxindoles. researchgate.net

Methyleneindolinone and γ-Aminooxy-α,β-unsaturated Ester Reactions

Nitroso Aldol (B89426) Reactions for this compound Ring Formation

The nitroso aldol reaction represents another powerful organocatalytic method for the construction of the this compound ring. nih.govacs.orgfigshare.com This reaction has been a subject of significant interest due to its ability to form N-O bonds and introduce both nitrogen and oxygen functionalities in a single step. bohrium.com

A notable development is the first catalytic enantioselective nitroso aldol reaction of distal dialdehydes, catalyzed by the simple amino acid L-proline. nih.govacs.orgfigshare.com This reaction is conducted at room temperature and, following a subsequent reduction step, provides access to synthetically versatile and biologically relevant N-O bond-containing six-membered heterocycles, including 1,2-oxazinanes. nih.govacs.orgfigshare.com The use of L-proline as a catalyst is advantageous due to its low cost, availability, and non-toxic nature. bohrium.com

The L-proline catalyzed nitroso aldol reaction of distal dialdehydes proceeds with high yields and excellent enantioselectivities, with enantiomeric excesses reported to be greater than 99%. nih.govacs.orgfigshare.com This high level of enantiocontrol makes the method highly valuable for the synthesis of chiral 1,2-oxazinanes and other related heterocycles like isoxazolidines. nih.govacs.orgfigshare.com The versatility of this method has been further demonstrated by its application in the preparation of chiral 3-hydroxypiperidines and -pyrrolidines, which are otherwise challenging to synthesize. nih.govacs.orgfigshare.com The development of organocatalyzed nitroso aldol reactions has seen a surge in interest, with L-proline and its derivatives being among the most successful catalysts. researchgate.net

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| L-Proline | Distal Dialdehyde | This compound | >99% |

Table 3: Enantioselectivity in the L-Proline catalyzed nitroso aldol reaction. nih.govacs.orgfigshare.com

L-Proline Catalysis in Distal Dialdehyde Reactions

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of this compound frameworks is no exception. These methods often offer high levels of chemo-, regio-, and stereoselectivity, proceeding under mild reaction conditions with broad substrate compatibility.

Copper-Catalyzed Radical Cascade Annulations

Copper catalysis has proven to be a versatile and cost-effective approach for the synthesis of this compound-containing structures. A notable strategy involves the radical cascade annulation of alkyne-tethered N-alkoxyamides, which provides a direct route to complex fused heterocyclic systems.

A significant advancement in this area is the development of a copper-catalyzed aerobic oxidative radical cascade annulation of alkyne-tethered N-alkoxyamides. acs.orgacs.org This methodology utilizes air as a green and readily available oxidant, making it an environmentally benign process. acs.orgacs.org The reaction proceeds efficiently to afford isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones, which are structurally important scaffolds. acs.orgacs.org

The process is characterized by its use of an inexpensive copper catalyst, a broad substrate scope, high atom economy, and operational simplicity. acs.orgacs.org The reaction tolerates a variety of functional groups on the amide moiety, including both electron-donating and electron-withdrawing substituents, leading to the desired products in good to excellent yields. acs.org For instance, para-substituted benzamides with different electronic properties are well-tolerated. acs.org The applicability of this method extends to substrates with 1-naphthyl and 2-thienyl alkynyl tethers, as well as alkyl alkyne-tethered N-alkoxybenzamides. acs.org

| Substrate Type | Product Yield |

|---|---|

| Para-substituted benzamides | Good to excellent |

| 1-Naphthyl alkynyl tethered N-alkoxyamides | 96% |

| 2-Thienyl alkynyl tethered N-alkoxyamides | 93% |

| Estrone derivative | 91% |

This copper-catalyzed cascade annulation provides facile access to isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones. acs.orgacs.org The isoquinolin-1(2H)-one core is a prevalent motif in numerous natural products and bioactive compounds. acs.org Traditional synthetic routes to these structures often involve multiple steps and the use of pre-functionalized starting materials. rsc.org In contrast, this copper-catalyzed approach represents a more direct and atom-economical strategy. acs.orgacs.org

The reaction is believed to proceed through a radical pathway initiated by the copper catalyst. This method stands out for its ability to construct complex polycyclic frameworks in a single synthetic operation, highlighting the power of cascade reactions in modern organic synthesis.

Aerobic Oxidative Radical Cascade of Alkyne-Tethered N-Alkoxyamides

Manganese-Catalyzed Cascade Annulations

Manganese, being an earth-abundant and inexpensive metal, has emerged as an attractive alternative to precious metal catalysts. Its application in the synthesis of this compound-fused systems has been successfully demonstrated.

A manganese-catalyzed radical cascade annulation of alkyne-tethered N-alkoxyamides has been developed for the synthesis of isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones. rsc.orgrsc.org This method utilizes the inexpensive catalyst Mn(acac)₂ and proceeds under mild, additive-free conditions. rsc.orgrsc.org Notably, this was the first reported use of a manganese/air catalytic system for the construction of isoquinolin-1(2H)-one heterocycles. rsc.orgrsc.org

The reaction exhibits a broad substrate scope and good functional group tolerance, making it a versatile tool for preparing a variety of substituted polycyclic isoquinolin-1(2H)-ones. rsc.org The use of air as the oxidant further enhances the green credentials of this synthetic protocol. rsc.org

| Feature | Description |

|---|---|

| Catalyst | Inexpensive Mn(acac)₂ |

| Oxidant | Air (O₂) |

| Conditions | Mild and additive-free |

| Substrate Scope | Broad |

| Key Advantage | First example of a manganese/air system for isoquinolin-1(2H)-one synthesis |

Rhodium-Catalyzed C-H Functionalizations and Cyclization Strategies

Rhodium catalysts have been extensively utilized in C-H activation and functionalization reactions, offering unique reactivity and selectivity. nih.govnih.gov These powerful transformations have been applied to the synthesis of various heterocyclic systems, including those related to the this compound framework.

Rhodium(III)-catalyzed C-H activation has been employed in formal [4+2] cyclization reactions to construct six-membered rings. scispace.com For instance, the reaction of N-pivaloyloxybenzamides with 1,6-allene-enes under Rh(III) catalysis leads to the formation of eight-membered lactams through a formal [4+2+2] cyclization. scispace.comrsc.org This reaction proceeds at room temperature and is compatible with air and moisture. scispace.comrsc.org Mechanistic studies suggest that the C-H activation step is irreversible. scispace.com While not directly forming 1,2-oxazinanes, these strategies showcase the potential of rhodium catalysis in constructing complex N-heterocycles through C-H functionalization and cyclization cascades. The development of rhodium-catalyzed methods specifically targeting this compound rings remains an active area of research.

Hydrogen Bond Mediated Cycloaddition Reactions

A significant strategy in the synthesis of 1,2-oxazinanes involves cycloaddition reactions mediated by hydrogen bonds. This approach utilizes the formation of specific, non-covalent interactions to facilitate the desired chemical transformation.

A notable example of hydrogen bond-mediated synthesis is the [3+3] cycloaddition of oxyallyl cations with nitrones. nsf.govacs.orgnih.govnih.gov This reaction provides a direct route to the this compound ring system. In this formal cycloaddition, the oxyallyl cation acts as a three-carbon, two-pi-electron component, while the nitrone serves as a three-atom, four-pi-electron partner. nsf.gov

A key aspect of this methodology is the in situ generation of oxyallyl cation intermediates. nsf.govacs.orgnih.gov These reactive species are typically formed from readily available α-tosyloxy ketones in the presence of a base and a hydrogen-bond-donating solvent like hexafluoro-2-propanol (HFIP). nsf.govacs.orgnih.gov Other precursors, such as α-chloro and α-bromo ketones, have also been successfully employed. nsf.gov The choice of solvent is crucial; hydrogen-bond acceptor solvents tend to decrease the yield, whereas less hydrogen-bonding solvents can improve it. nsf.gov For instance, using xylenes (B1142099) as a cosolvent with HFIP has been shown to enhance both yield and diastereoselectivity. nsf.gov

The diastereoselectivity of the [3+3] cycloaddition can be significantly improved by the addition of hydrogen-bond donors as catalysts. nsf.govacs.orgnih.gov Phenols and squaramides have been identified as effective catalysts for this purpose. nsf.govacs.orgnih.gov In particular, the use of 4-nitrophenol (B140041) has been demonstrated to dramatically increase the diastereomeric ratio of the resulting this compound products. nsf.govacs.orgnih.gov For example, a reaction that initially produced a 2.5:1 mixture of diastereomers saw the ratio improve to 30:1 with the use of a 4-nitrophenol catalyst. nsf.gov

The scope of this reaction is broad, accommodating various nitrones with both electron-donating and electron-withdrawing groups, as well as sterically hindered nitrones. nsf.gov Acyclic α-tosyloxy and α-bromo ketones also serve as effective substrates in this cycloaddition. nsf.gov

Table 1: Effect of Hydrogen-Bond Donor Catalyst on Diastereoselectivity

| Catalyst | Diastereomeric Ratio (dr) | Reference |

|---|---|---|

| None (HFIP/xylenes) | 2.5:1 | nsf.gov |

| 4-Nitrophenol | 30:1 | nsf.gov |

[3+3] Cycloaddition of Oxyallyl Cations with Nitrones

In Situ Generation of Oxyallyl Cation Intermediates

Other Advanced Synthetic Strategies

Beyond cycloaddition reactions, other modern methods have been developed for the synthesis of this compound derivatives.

Alkynyl hydroxylamines have emerged as valuable precursors for the synthesis of various 1,2-N/O heterocycles, including 1,2-oxazinanes. researchgate.netresearcher.lifersc.orgrsc.org These starting materials can undergo cyclization to form the desired heterocyclic ring system. For instance, a manganese-catalyzed radical cascade annulation of alkyne-tethered N-alkoxyamides has been reported to produce this compound-fused isoquinolin-1(2H)-ones. rsc.orgresearchgate.net Similarly, copper-catalyzed aerobic oxidative radical cascade annulations of alkyne-tethered N-alkoxyamides also yield these fused heterocyclic structures. researchgate.net

Rearrangement reactions have also been utilized in the synthesis of 1,2-oxazinanes. One such example is the Owari rearrangement. The oxidation of an enantiopure 3-chloropiperidine (B1606579) with m-CPBA can lead to the formation of a this compound through this type of rearrangement. researchgate.net Another approach involves a ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines to produce N-H-1,3-oxazinanes, which are structurally related to 1,2-oxazinanes. organic-chemistry.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) has emerged as a powerful strategy for the generation of libraries of this compound derivatives, facilitating high-throughput synthesis and combinatorial chemistry applications. researchgate.net This methodology allows for the efficient construction and modification of the oxazinane scaffold, which is a valuable intermediate in the synthesis of biologically significant molecules like azasugars, carbocyclic nucleosides, and various natural products. researchgate.netplos.org While chemical transformations of oxazines have been extensively studied in solution, solid-phase techniques offer distinct advantages in purification and automation. semanticscholar.org

A notable application of SPS in this context is the synthesis of 3,6-dihydro-1,2-oxazine derivatives via a hetero-Diels-Alder (HDA) reaction. plos.orgresearchgate.net Research has demonstrated a synthetic pathway beginning with the immobilization of amino acids or dipeptides on a solid support, such as a Rink amide resin. semanticscholar.orgnih.gov The synthesis proceeds through several key steps carried out on the resin-bound substrate.

The general synthetic sequence involves:

Acylation: The resin-bound amino group is acylated with a suitable carboxylic acid, such as 6-fluoronicotinic acid or 4-fluoro-3-nitrobenzoic acid, to introduce an element of diversity. semanticscholar.org This is typically achieved using standard peptide coupling reagents like 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC). researchgate.netnih.gov

Hydroxylamine (B1172632) Formation: Nucleophilic aromatic substitution of the fluorine atom with hydroxylamine hydrochloride yields the corresponding hydroxylamine derivative. nih.gov

In Situ Nitroso Formation and Cycloaddition: The resin-bound hydroxylamine is oxidized in situ to the reactive nitroso dienophile using an oxidizing agent like tetrabutylammonium (B224687) periodate (B1199274) (TBAPI). nih.gov This intermediate immediately undergoes a regioselective hetero-Diels-Alder reaction with a diene, such as sorbic acid, to form the 3,6-dihydro-1,2-oxazine ring system attached to the solid support. semanticscholar.orgnih.gov

On-Resin Modifications: The immobilized oxazine (B8389632) ring can be further functionalized. For instance, the double bond within the ring can undergo dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMMO). researchgate.netnih.gov The N-O bond of the oxazine can also be cleaved using reagents like molybdenum hexacarbonyl (Mo(CO)₆). plos.orgnih.gov

Cleavage from Resin: Finally, the desired this compound derivative is cleaved from the solid support, typically under acidic conditions using a trifluoroacetic acid (TFA) and dichloromethane (DCM) cocktail. nih.gov

This solid-phase approach not only streamlines the synthesis process by simplifying purification but also enables the creation of diverse libraries of compounds for further investigation. plos.orgsemanticscholar.org For example, a library of 4,5-dihydroxy-3,6-dihydro-1,2-oxazines has been successfully prepared using this method. semanticscholar.org

The following table details the synthesis of a specific this compound derivative, highlighting the efficiency of the solid-phase methodology. nih.gov

| Parameter | Description |

| Target Compound | 2-(4-((2-Amino-2-oxoethyl)carbamoyl)-2-nitrophenyl)-N-benzyl-4,5-dihydroxy-3-methyl-1,2-oxazinane-6-carboxamide |

| Starting Resin | Rink Amide Resin |

| Key Reaction | Hetero-Diels-Alder Cycloaddition |

| Reagents & Conditions | i) HOBt, DIC, DMF/DCM; ii) NH₂OH·HCl, pyridine; iii) TBAPI, sorbic acid, DCM; iv) OsO₄, NMMO, DCM; v) Amine coupling (benzylamine), DMAP, HOBt, DIC; vi) TFA/DCM cleavage |

| Yield | 34% (25 mg) |

| Reference | nih.gov |

Reaction Mechanisms and Theoretical Studies of 1,2 Oxazinanes

Computational Chemistry and DFT Applications

Computational studies, leveraging DFT methods such as B3LYP and ωB97XD with various basis sets (e.g., 6-31G(d), Def2-TZVP), have been pivotal in elucidating the mechanisms of several key reactions involving the 1,2-oxazinane ring. researchgate.netresearchgate.netmdpi.com These theoretical approaches allow for the precise modeling of transition states and the quantification of electronic and steric effects that govern the reactivity and stability of these compounds. researchgate.net

Elucidation of Reaction Mechanisms

Thermal Amine-Promoted Isomerization of Oxazinane Rings

DFT has been successfully employed to study the mechanism of the thermal, amine-promoted isomerization of substituted this compound rings. researchgate.netmendeley.comrsc.org A key example is the conversion of trans-oxazinane isomers to their more thermodynamically stable cis-counterparts, often promoted by a base like triethylamine (B128534) (Et3N). researchgate.net

Mechanistic studies using DFT methods have shown that this isomerization proceeds through the abstraction of a hydrogen atom from the C-3 position by the amine. researchgate.netmendeley.comrsc.org This is followed by the re-recruitment of the hydrogen atom at the same carbon position, a process that allows the oxazinane ring to isomerize without breaking. researchgate.netmendeley.comrsc.org It was proposed that the cis-isomer is more stable due to the equatorial positioning of the substituent at C-3, while the axial orientation of a substituent at C-6 can be stabilized by the anomeric effect. researchgate.net

Role of Steric Effects and O-N Bond Breaking

Computational analyses have also highlighted the critical role of steric effects in the transformation of this compound rings. researchgate.netrsc.org In certain thermal amine-promoted reactions, calculations revealed that significant steric strain in the transition state is the primary driver for the cleavage of the O-N bond. researchgate.netmendeley.comrsc.org This bond breaking can lead to a subsequent ring contraction, transforming the six-membered oxazinane ring into a five-membered ring structure. researchgate.netmendeley.comrsc.org

Furthermore, extensive computational studies on di-substituted oxazinane rings have shown that conformational preferences are dictated by a delicate balance of several factors. researchgate.netmendeley.comrsc.org These include non-covalent interactions (like dipole-dipole forces and hydrogen bonding), steric effects, and hyperconjugative interactions involving the lone pairs of the ring's heteroatoms. researchgate.netmendeley.comrsc.org

H2S Scavenging Mechanism of Oxazinane

The mechanism of this compound as a hydrogen sulfide (B99878) (H₂S) scavenger has been investigated using computational methods to understand its efficiency relative to other scavengers like hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (TZ) and oxazolidine. nih.govnih.govacs.org H₂S scavengers are crucial in the natural gas industry for removing the corrosive and toxic gas from process streams. nih.govstreamlineinnovations.com

Computational studies show that the reaction of oxazinane with H₂S involves a significant energy barrier. nih.gov The proposed mechanism involves the cleavage of the oxazinane ring. The calculated energy barrier for the rate-determining step in the reaction between oxazinane and H₂S is considerably higher than that for the industry-standard TZ, but lower than that for oxazolidine. nih.govacs.org This supports the experimentally observed scavenging capacity sequence: TZ >> oxazinane > oxazolidine. nih.govnih.gov

| Scavenger Compound | Energy Barrier of Determining Step (kcal/mol) |

|---|---|

| Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (TZ) | 24.49 |

| This compound | 54.71 |

| Oxazolidine | 62.14 |

Theoretical Analysis of Rearrangement Reactions

Dyotropic Rearrangements of N-Alkoxy this compound Acetals

A dyotropic reaction is a specific type of pericyclic process where two sigma (σ) bonds migrate intramolecularly at the same time. wikipedia.orgwikipedia.org This class of reactions is crucial for understanding certain molecular transformations. wikipedia.org In the context of this compound chemistry, computational studies have been leveraged to investigate these complex rearrangements.

Notably, Density Functional Theory (DFT) calculations have been employed to explore a unique dyotropic rearrangement in a caged N-alkoxy this compound acetal. researchgate.netresearchgate.net This research, conducted by Tantillo and Davis, revealed a mechanism in which two σ-bonds undergo a simultaneous intramolecular migration. researchgate.netresearchgate.net Such computational analyses are vital for predicting and understanding reaction pathways that might be difficult to observe experimentally.

Quantum Chemical Calculations of Thermochemistry and Transition States

Quantum chemical calculations are powerful for predicting the thermochemical properties and transition state structures of reactions involving 1,2-oxazinanes. nih.govrsc.orgnih.gov These methods allow chemists to map potential energy surfaces and understand the feasibility and mechanisms of various transformations. researchgate.netrsc.org

Several studies have applied high-level computational methods to different this compound systems:

The thermochemistry and transition states for (3,3)-sigmatropic rearrangements of 1,2-oxazines featuring an N-acyloxy, N-oxyenamines group were analyzed using quantum chemical calculations at the rm062x/aug-cc-pVTZ+d level of theory. researchgate.netresearchgate.net

DFT methods were used to investigate the thermal amine-promoted isomerization of oxazinane rings. These calculations showed that the reaction proceeds via the abstraction of a hydrogen atom from the C-3 position. rsc.orgresearchgate.net

The same study on amine-promoted isomerization provided evidence that steric effects are the cause of the O–N bond breaking in the transition state, which can lead to the transformation of the six-membered ring into a five-membered one. rsc.orgresearchgate.net

The potential energy profile and mechanism of a carbon-oxygen homolytic bond dissociation within a bridged this compound were calculated using DFT (B3LYP/6–311++G(d,p)). researchgate.net

The table below summarizes various computational approaches used to study this compound derivatives.

Anomeric Effect and Conformational Preferences in Oxazinane Rings

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation, which is often sterically more hindered than the equatorial position. wikipedia.org This stereoelectronic effect is a key factor in determining the conformational preferences of this compound rings. rsc.org

Extensive computational studies on di-substituted this compound rings have revealed that their conformational preferences are governed by a delicate balance of several factors: rsc.orgresearchgate.netmendeley.com

Steric Effects : Repulsive interactions that favor less crowded conformations.

Non-covalent Interactions : Including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. rsc.orgmendeley.com

Hyperconjugative Interactions : These are stabilizing stereoelectronic effects involving the delocalization of electrons from the lone pairs of the ring's oxygen and nitrogen atoms into adjacent antibonding (σ*) orbitals. rsc.orgresearchgate.net These interactions are often analyzed using Natural Bond Orbital (NBO) population analysis. rsc.orgresearchgate.net

For example, in ethyl 6-ethoxy-tetrahydro-2H-1,2-oxazine-3-carboxylate, the cis-isomer is thermodynamically more stable than the trans-isomer. researchgate.net In the cis-isomer, the ethoxy group at the C-6 position adopts an axial orientation, which is stabilized by the anomeric effect. researchgate.net

Spectroscopic and Spectrometric Investigations of Reaction Intermediates

The direct observation and characterization of reaction intermediates are critical for constructing a complete picture of a chemical reaction mechanism. wustl.edu However, these species are often highly reactive and short-lived, making their detection a significant experimental challenge. wustl.edu

Modern advanced techniques are being developed to overcome these challenges. Research programs now often aim to combine the high sensitivity of mass spectrometry with the detailed structural information from gas-phase ion spectroscopy and the time resolution of ultrafast spectroscopy in a single experiment. wustl.edu Such methods allow for the isolation and interrogation of elusive reaction intermediates and even transition-state species at cryogenic temperatures (e.g., 10 K), providing unambiguous structural identification. wustl.edu

While these powerful methodologies are applicable to a wide range of chemical systems, their specific application to the study of this compound reaction intermediates is an area for future research. The use of techniques like in situ infrared spectroscopy could also provide valuable data by monitoring changes in vibrational modes during a reaction. uvic.ca For example, NMR spectroscopy has been successfully used to determine the conformation of stable this compound products by analyzing coupling constants. researchgate.net A similar approach, if adapted for rapid data acquisition, could potentially provide insight into the structures of longer-lived intermediates.

Kinetic and Thermodynamic Considerations in this compound Transformations

The outcome of a chemical reaction can be governed by either kinetics or thermodynamics. utah.edu

Kinetic Control : At low temperatures or under irreversible conditions, the major product is the one that forms the fastest, known as the kinetic product. This corresponds to the reaction pathway with the lowest activation energy. libretexts.orglibretexts.org

In this compound chemistry, these principles are well-illustrated by the amine-promoted isomerization of certain substituted oxazinanes. For instance, the reduction of ethyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-3-carboxylate can yield a mixture of trans and cis oxazinane products. researchgate.net Upon treatment of this mixture with a base like triethylamine (Et3N), the trans-isomer is completely converted into the more stable cis-isomer. researchgate.net This demonstrates a process under thermodynamic control, where the system evolves to favor the lowest energy product. The greater stability of the cis-isomer is attributed to the anomeric effect, which stabilizes the axial position of the C-6 ethoxy group. researchgate.net

Computational chemistry plays a vital role in understanding these relationships by calculating the relative energies of reactants, transition states, and products, thereby creating a potential energy diagram that explains why one product might be favored kinetically while another is favored thermodynamically. rsc.orgresearchgate.net

Biological Activities and Medicinal Chemistry Applications of 1,2 Oxazinane Derivatives

Pharmacological Effects and Therapeutic Potential

The therapeutic potential of 1,2-oxazinane derivatives is an active area of research, with studies pointing towards their ability to interact with key biological targets. These interactions can lead to the inhibition of enzymes crucial for pathological processes or the modulation of signaling cascades that are dysregulated in various diseases.

Enzyme Inhibition Studies

The unique structural and electronic properties of the this compound ring make it an attractive scaffold for the development of enzyme inhibitors. Researchers have investigated its derivatives for their ability to bind to the active sites of various enzymes, leading to the attenuation of their catalytic activity.

The enzyme dihydroorotate (B8406146) dehydrogenase from Plasmodium falciparum (PfDHODH) is a critical target for antimalarial drug discovery. This enzyme is essential for the de novo pyrimidine (B1678525) biosynthesis pathway in the parasite, which is necessary for its survival. Similar to PDE4, the potential of this compound derivatives as inhibitors of PfDHODH has been explored through computational methods like molecular docking. researchgate.net However, specific experimental data, including IC₅₀ values for this compound-based inhibitors, are not available in the current body of published research.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. mdpi.com A review of the scientific literature indicates a lack of studies specifically investigating this compound derivatives as inhibitors of monoamine oxidase. While research exists on other oxazine-containing heterocycles, such as 1,2,4-oxadiazin-5(6H)-ones, as MAO inhibitors, this does not extend to the this compound scaffold itself. researchgate.netnih.gov

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives have been shown to modulate intracellular signaling pathways that are fundamental to cell proliferation and survival.

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, and its dysregulation is a hallmark of many cancers. nih.gov Mitogen-activated protein kinase kinase 1 (MEK1) is a central component of this pathway. nih.gov The compound RO4987655 is a potent and highly selective oral inhibitor of MEK1 that features a unique 3-oxo-1,2-oxazinan-2-yl)methyl group in its structure. apexbt.comaacrjournals.org This derivative has demonstrated significant antitumor activity in various cancer cell lines and xenograft models. aacrjournals.org

Research Findings on RO4987655:

RO4987655 acts as a non-competitive inhibitor of MEK1, binding to an allosteric site on the enzyme. aacrjournals.org This mode of action contributes to its high selectivity for MEK over other kinases. aacrjournals.org The presence of the 3-oxo-oxazinane ring is reported to confer metabolic stability to the molecule. medchemexpress.com In preclinical studies, RO4987655 has shown strong inhibition of the phosphorylation of ERK, the downstream target of MEK, leading to the suppression of tumor cell proliferation. apexbt.comaacrjournals.org

Table 1: Inhibitory Activity of RO4987655 against MEK1

| Compound Name | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| RO4987655 | MEK1 | 5.2 |

Data sourced from MedchemExpress and APExBIO. aacrjournals.org

Broader Pharmacological Activities

Neuroprotective Properties

Derivatives of this compound have emerged as potential neuroprotective agents. Studies have shown that certain oxazine (B8389632) derivatives can protect neuronal cells from damage. For instance, an oxazine derivative has been reported to attenuate lipopolysaccharide (LPS)-induced apoptosis in NGF-differentiated PC12 cells. nih.gov This protection is mediated through the NF-κB pathway and the regulation of cellular redox status. nih.gov Furthermore, research into N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their synthetic intermediates has revealed neuroprotective effects in an in vitro model of cerebral ischemia. nih.gov Five analogues were found to protect HT22 cells from death at concentrations in the range of 1-5 μM. nih.gov The mechanism of this neuroprotection appears to involve the modulation of MAP kinase family members, which are crucial in nerve cell survival and death. nih.gov

Anti-inflammatory Properties

The this compound framework is a key feature in compounds exhibiting anti-inflammatory activity. The incorporation of a lactone moiety into this compound derivatives has been linked to substances with therapeutic effects, such as the anti-inflammatory compound parthenolide. plos.orgnih.gov Research has demonstrated that certain 1,3-oxazine derivatives possess anti-inflammatory properties. researchgate.netderpharmachemica.com For example, a series of novel N-[4-(2-Amino-4-phenyl-6H- rsc.orgoxazine-6-yl)-phenyl]-nicotinamide derivatives were synthesized and screened for their in-vitro anti-inflammatory activity using bovine serum albumin and protease methods. derpharmachemica.com Among the synthesized compounds, N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- rsc.orgoxazine-6-yl]-phenyl}-nicotinamide and N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- rsc.orgoxazine-6-yl]-phenyl}-nicotinamide methane (B114726) showed significant activity. derpharmachemica.com

Antiviral Activities, including against Tobacco Mosaic Virus (TMV)

Certain this compound derivatives have demonstrated notable antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. nih.govnobelprize.orgncsu.edu A series of oxazinyl flavonoids, synthesized from the natural product flavone, exhibited moderate to excellent in vivo anti-TMV activity. nih.gov

Several compounds from this series, including 6b, 6d, 6j–6k, and 6n–6q , showed superior antiviral activities compared to the commercial antiviral agent ribavirin (B1680618). nih.gov Notably, compounds 6n and 6p displayed activities comparable to or even slightly higher than ningnanmycin, a commercial antiviral agent. nih.gov For instance, compound 6p exhibited an inactivation activity of 63%, curative activity of 61%, and protection activity of 62% against TMV at a concentration of 500 μg/mL. nih.gov In comparison, ribavirin showed inactivation, curative, and protection activities of 39%, 38%, and 39%, respectively. nih.gov

Molecular docking studies have suggested that the antiviral mechanism of these compounds involves interaction with the TMV coat protein (TMV CP), which can inhibit the assembly of the virus. nih.gov The binding free energies of compounds 6n and 6p with TMV CP were found to be -7.9 kcal/mol and -8.2 kcal/mol, respectively, indicating a strong affinity. nih.gov

Table 1: Anti-TMV Activity of Selected Oxazinyl Flavonoids

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| 6n | 63 | 61 | 62 |

| 6p | 62 | 60 | 57 |

| Ribavirin | 39 | 38 | 39 |

Data sourced from a study on oxazinyl flavonoids. nih.gov

Antifungal Properties

Derivatives of the this compound ring system have also been investigated for their antifungal potential against various plant pathogenic fungi. The aforementioned series of oxazinyl flavonoids demonstrated broad-spectrum fungicidal activities. nih.gov

For example, compound 6h showed a high inhibition rate of 91% against Physalospora piricola. nih.gov The introduction of an oxazine structure to the flavonoid core generally enhanced the antifungal activity against several plant pathogens when compared to the parent compound, apigenin. nih.gov Specifically, compounds with electron-withdrawing groups on the benzene (B151609) ring tended to show higher inhibitory activity against Physalospora piricola. nih.gov

Other studies have also highlighted the antifungal properties of oxazine derivatives. For instance, aristoloxazine A, extracted from Aristolochia orbicularis roots, has shown in vitro antifungal activity. researchgate.net Additionally, some 1,2-bis(3,4-dihydrobenzo[e] rsc.orgoxazin-3(4H)-yl) ethane (B1197151) derivatives have been tested in vitro for their antimicrobial activity against pathogenic fungi. ijnc.ir

Table 2: Antifungal Activity of Selected Oxazinyl Compounds

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 6a | Physalospora piricola | 80 |

| 6h | Physalospora piricola | 91 |

Data represents the inhibitory effects against common agricultural pathogens.

Antimicrobial Properties

The this compound scaffold is a constituent of various compounds with broad-spectrum antimicrobial activity. Certain derivatives have shown potential as agents against both Gram-positive and Gram-negative bacteria. ijnc.ir For instance, aristoloxazine A exhibits antimicrobial activity against Micrococcus luteus and Bacillus subtilis. researchgate.net

Furthermore, a series of 1,2-bis(3,4-dihydrobenzo[e] rsc.orgoxazin-3(4H)-yl) ethane derivatives have demonstrated in vitro antimicrobial activity against two Gram-positive and two Gram-negative bacteria. ijnc.ir Other research has focused on the synthesis of novel bis-oxazine derivatives which have shown promising anti-bacterial activity when compared to standard drugs. jocpr.com Some 2-oxo-6-trihalomethyl-oxazinane-3-carboxylic acid ethyl esters have also displayed significant in vitro antimicrobial activity against various microorganisms, including bacteria. vulcanchem.com

Antineoplastic Activities

A significant area of research for this compound derivatives is their potential as anticancer agents. plos.org Spiro-oxindole scaffolds that incorporate a this compound ring are of particular interest due to their notable bioactivities. rsc.orgrsc.org For example, certain spiro-oxindole compounds containing this heterocyclic system have demonstrated antineoplastic activities. rsc.orgrsc.org The natural products FR900482 and FK317, which contain a this compound ring, are antibiotics with potent antitumor activity. rsc.org

Recent studies have identified specific this compound derivatives with promising anticancer effects. One such compound, 3i , was found to induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway. Treatment with this compound led to a significant increase in the subG1 cell population, which is indicative of apoptosis. The mechanism involves the inhibition of NF-κB signaling, resulting in increased DNA fragmentation.

Herbicidal Activity

Certain derivatives of this compound have been investigated for their potential as herbicides in agricultural applications. smolecule.com For instance, a series of 1H-2,3-benzoxazine derivatives, which are related to 1,2-oxazinanes, have been synthesized and evaluated for their herbicidal effects on various weeds. researchgate.net

Studies on the structure-activity relationship of these compounds revealed that the nature and position of substituents on the benzoxazine (B1645224) ring significantly influence their herbicidal potency. Specifically, the substitution at the 4-position of the benzoxazine ring with a 3-chloro-4-fluorophenyl or a 3-bromo-4-fluorophenyl group resulted in the most potent herbicidal activity. researchgate.net Compounds such as 4-(3-chloro-4-fluorophenyl)-1H-2,3-benzoxazine and 4-(3-bromo-4-fluorophenyl)-6-fluoro-1H-2,3-benzoxazine demonstrated strong pre-emergence herbicidal effects against upland weeds like Echinochloa crus-galli and Digitaria ciliaris, with notable selectivity for crops such as soybean. researchgate.net The treated weeds typically exhibited strong bleaching symptoms. researchgate.net

Furthermore, research into other related N-oxide containing molecules, such as 1,2,5-oxadiazole N-oxides, has also shown promising herbicidal activity. nih.gov The most active compound in one study, butylcarbamoylbenzo[1,2-c]1,2,5-oxadiazole N-oxide, displayed herbicidal effects at very low concentrations. nih.gov These findings underscore the potential of N-O containing heterocyclic scaffolds, including 1,2-oxazinanes, in the development of new herbicidal agents.

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. For this compound derivatives, molecular docking and quantitative structure-activity relationship (QSAR) analysis have been valuable tools.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interaction between a ligand and its target protein at the molecular level, providing insights into the binding mode and affinity. plos.org For this compound and its analogs, docking studies have been employed to predict their binding energies and conformations with various biological targets. researchgate.net

For example, molecular docking has been utilized to investigate the interaction of this compound inhibitors with enzymes like phosphodiesterase 4 (PDE4) and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). researchgate.net Similarly, the binding of this compound derivatives to mitogen-activated protein kinase kinase 1 (MEK1) and the glucocorticoid receptor (GR) has been analyzed using these computational approaches. researchgate.net

In a study on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A, a bacterial enzyme, molecular docking was used to determine the binding form of the compounds in the active site. nih.gov The results of such studies can guide the design of more potent and selective inhibitors by identifying key interactions that can be optimized.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new compounds and to understand which structural features are important for their biological effects. mjcce.org.mk

For heterocyclic compounds related to 1,2-oxazinanes, 3D-QSAR studies have been conducted. For instance, a study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors developed a 3D-QSAR model to correlate the molecular structure with antibacterial activity. nih.gov The resulting model showed a high predictive potential, indicating its reliability for designing new inhibitors. nih.gov Another study on the herbicidal activity of 1,2,5-oxadiazole N-oxides used multiple regression analysis to show that the variance in biological activity could be explained by changes in lipophilicity and reduction potential. nih.gov

These computational models are valuable for prioritizing the synthesis of new derivatives and for designing compounds with improved potency and desired physicochemical properties.

This compound Scaffolds in Natural Products and Drug Design

The this compound scaffold is a privileged structural motif found in a number of natural products and has been utilized in the design of various bioactive molecules. nih.gov Its presence in these compounds often contributes to their significant biological activities. nih.govrsc.org

The this compound ring system is a key component of several natural products with potent antitumor and antibiotic properties. For example, the natural products FR900482 and FK317, which contain this heterocyclic system, are known for their exceptionally potent antitumor activity. nih.govrsc.org The incorporation of the this compound scaffold into molecules is a strategy employed in drug design to potentially create new compounds with interesting biological properties. nih.govrsc.org

The synthesis of chiral this compound spirocyclic scaffolds has been a focus of research, as spiro-oxindole structures are widespread in medicinal compounds and natural products. nih.govrsc.org The development of organocatalytic methods to create these complex structures with high stereoselectivity has opened up new avenues for drug discovery. The versatility of the this compound scaffold allows for its modification to enhance biological activity, making it an attractive starting point for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govmdpi.com These studies involve systematically modifying the structure of a lead compound and evaluating the effects of these changes on its potency and selectivity.

For derivatives of this compound and related heterocycles, SAR studies have provided valuable insights for the design of more effective compounds. For example, in the context of herbicidal 1H-2,3-benzoxazine derivatives, SAR studies revealed that substitution at the 4-position of the benzoxazine ring with specific halogenated phenyl groups was critical for high activity. researchgate.net

Similarly, SAR studies on other heterocyclic systems have demonstrated the importance of specific substituents and their positions on the ring for biological activity. For instance, in a series of coumarin (B35378) derivatives with antifungal activity, SAR analysis showed that O-substitution and the presence of short aliphatic chains or electron-withdrawing groups were essential for activity. mdpi.com In another example, SAR studies of smolecule.comresearchgate.netnih.govoxadiazolo[3,4-b]pyrazine-containing compounds as colistin (B93849) adjuvants identified specific bisanilino and alkyl- or arylalkylamine analogs with potent activity. nih.gov

These examples, while not all directly involving this compound, illustrate the principles of SAR that are applied to optimize the biological activity of heterocyclic compounds, including those containing the this compound scaffold.

Advanced Characterization Techniques in 1,2 Oxazinane Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental tools in the study of 1,2-oxazinanes, offering detailed information about their molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of 1,2-oxazinane derivatives. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. acs.orgresearchgate.net

In ¹H NMR, the chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. acs.org For instance, in various substituted this compound-3,5-diones, proton signals can be observed in specific regions, such as multiplets between 4.17-4.32 ppm and singlets around 3.47 ppm, corresponding to protons on the oxazinane ring and adjacent groups. The coupling constants (J values), expressed in Hertz (Hz), provide information about the connectivity of neighboring protons. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. acs.org In this compound derivatives, characteristic signals for carbonyl carbons can be found at δ values as high as 207.16 ppm, while carbons within the heterocyclic ring appear at distinct chemical shifts, for example, around 85-86 ppm for the C-O bond and 46-56 ppm for other ring carbons. The presence of various substituents on the this compound ring leads to predictable shifts in the NMR spectra, aiding in the confirmation of the synthesized structures. Two-dimensional NMR experiments are often employed for unambiguous assignment of complex structures. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Cyclopentyl-6,6-dimethyl- nih.govoxazinane-3,5-dione | 4.32-4.17 (m, 1H), 3.47 (s, 2H), 1.85-1.44 (m, 8H), 1.39 (s, 6H) | 206.64, 166.17, 85.48, 56.33, 46.50, 27.62, 23.51, 21.60 | |

| 2-Cyclohexyl-6,6-dimethyl- nih.govoxazinane-3,5-dione | 4.82-4.65 (m, 1H), 3.47 (s, 2H), 1.85-1.45 (m, 10H), 1.40 (s, 6H) | 207.16, 166.13, 85.68, 54.83, 46.87, 29.27, 25.34, 25.09, 22.07 | |

| 2-(4-((2-Amino-2-oxoethyl)carbamoyl)-2-nitrophenyl)-N-benzyl-4,5-dihydroxy-3-methyl-1,2-oxazinane-6-carboxamide | 1.14 (d, J = 6.9 Hz, 3H), 3.74–3.77 (m, 3H), 3.90 (d, J = 8.6 Hz, 1H), 4.09–4.15 (m, 1H), 4.29 (d, J=5.2 Hz, 1H), 4.41 (d, J=7.5 Hz, 1H), 4.50 (dd, J=7.2, 5.2 Hz, 1H), 5.55 (d, J=4.6 Hz, 1H), 5.89 (d, J=7.5 Hz, 1H) | 17.3, 35.5, 36.5, 48.7, 68.6, 87.1, 115.1, 122.1, 126.6, 131.5, 135.2, 146.0, 164.6, 173.0, 173.1, 176.1 | nih.govsemanticscholar.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of 1,2-oxazinanes, IR spectra show characteristic absorption bands that confirm the presence of key structural features. nih.gov For example, the carbonyl (C=O) stretching vibrations in this compound-3,5-diones typically appear as strong bands in the region of 1680-1750 cm⁻¹. The N-H and O-H stretching vibrations, if present, are observed in the higher frequency region, generally between 3300-3600 cm⁻¹. researchgate.net The C-N and C-O stretching vibrations also provide valuable diagnostic peaks in the fingerprint region of the spectrum. wipo.int

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Carbonyl (C=O) | 1680 - 1750 | |

| N-H Stretch | 3300 - 3500 | researchgate.net |

| O-H Stretch | 3300 - 3600 | researchgate.net |

| C-N Stretch | 1000 - 1350 | wipo.int |

| C-O Stretch | 1000 - 1300 | wipo.int |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. chromatographyonline.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact molecular formula. bioanalysis-zone.com This high precision is invaluable for confirming the identity of newly synthesized this compound derivatives and for distinguishing between compounds with the same nominal mass (isobars). chromatographyonline.combioanalysis-zone.com For instance, the calculated mass for C₁₁H₁₇NO₃ is 211.1208, and a measured HRMS value of 211.1206 provides strong evidence for this elemental composition.

Crystallographic Techniques for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, crystallographic techniques offer a definitive three-dimensional structure of a molecule in the solid state.

X-ray Crystallography

X-ray crystallography is the premier method for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated. wikipedia.org This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. wikipedia.org In the field of this compound research, X-ray crystallography has been instrumental in confirming the structures of complex derivatives, including their relative and absolute configurations. researchgate.netnsf.gov For example, the structure of the major diastereomer of a this compound cycloadduct was unequivocally established through single-crystal X-ray analysis. nsf.gov

Advanced Analytical Methods for Complex Systems

The analysis of 1,2-oxazinanes, particularly within complex mixtures or biological systems, often requires the use of advanced and hyphenated analytical techniques. solubilityofthings.com These methods provide enhanced separation, sensitivity, and specificity. solubilityofthings.com

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for separating components of a mixture and identifying them based on their mass spectra. solubilityofthings.com These methods are particularly useful for analyzing reaction mixtures and for the purification and characterization of this compound derivatives from complex matrices. semanticscholar.orgresearchgate.net For instance, LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, offers very high sensitivity and selectivity and is a valuable tool in modern analytical chemistry. solubilityofthings.com

Furthermore, computational methods are increasingly being used in conjunction with experimental data to analyze the structure, dynamics, and reactivity of 1,2-oxazines. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to compute NMR chemical shifts and to help explain stereochemical outcomes. researchgate.net

Computational and In Silico Characterization Methods

Density Functional Theory (DFT) has become an indispensable tool in the computational analysis of 1,2-oxazines and their derivatives, offering profound insights into their molecular geometry and electronic structure. researchgate.netusd.edu This quantum mechanical modeling method allows for the calculation of various molecular properties by approximating the electron density of a system. rsc.org

DFT calculations are extensively used to optimize the geometries of this compound-containing molecules, predicting bond lengths, bond angles, and dihedral angles with a high degree of accuracy. researchgate.netresearchgate.net For example, DFT has been employed to investigate the pyramidalization of the double bonds in bridged 1,2-oxazines, revealing that the tilt angles are larger compared to their carbocyclic counterparts due to stereoelectronic effects. researchgate.net Furthermore, DFT is used to determine the relative stabilities of different conformers and to calculate the energy barriers for conformational changes, such as the C-N rotational energy barriers in N-acylated 1,2-oxazines. researchgate.netrsc.org

The electronic structure of 1,2-oxazinanes can also be thoroughly investigated using DFT. This includes the calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic properties of these molecules. researchgate.netinformaticsjournals.co.in The energy gap between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. informaticsjournals.co.in

The following table presents an example of a study that utilized DFT to analyze this compound derivatives.

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference |

| Double bond pyramidalization in bridged 1,2-oxazines | B3LYP/6-31G* | Larger tilt angles in bridged 1,2-oxazines compared to carbocyclic systems. | researchgate.net |

| Rotational energy barriers of N-acylated 1,2-oxazines | DFT calculations | C-N rotational energy barriers ranged from 13.8 to 14.7 kcal/mol. | researchgate.net |

| Isomerization of oxazinane rings | ωB97XD/Def2-TZVP | Probed the anomeric effect in oxazinane conformers. | rsc.org |

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational methods that provide a detailed picture of the electron distribution within a molecule, offering insights that go beyond simple orbital energies. uni-muenchen.defaccts.de These analyses are often performed in conjunction with DFT calculations to gain a deeper understanding of bonding and reactivity. nih.gov

NPA calculates the atomic charges and orbital populations based on the natural atomic orbitals, providing a more chemically intuitive picture of charge distribution compared to other methods like Mulliken population analysis. mdpi.comfaccts.de This information is valuable for understanding intermolecular interactions and identifying potential sites of nucleophilic or electrophilic attack.

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized "natural bond orbitals" that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy associated with these interactions, calculated using second-order perturbation theory, provides a quantitative measure of hyperconjugative and stereoelectronic effects. rsc.org

In the context of this compound research, NPA and NBO analyses have been used to evaluate the potential sites of reactivity on synthetic intermediates. researchgate.net For instance, by analyzing the donor-acceptor interactions, researchers can identify the most significant orbital overlaps that contribute to the stability of a particular conformation or influence the regioselectivity of a reaction. rsc.orgnih.gov

The table below summarizes the application of NPA and NBO analysis in the study of this compound-related systems.

| Analysis Type | Application in this compound Research | Information Gained | Reference |

| NPA | Evaluation of reactivity sites in a caged this compound core. | Identification of potential sites for nucleophilic or electrophilic attack. | researchgate.net |

| NBO | Probing the anomeric effect in oxazinane ring conformers. | Quantitative assessment of stereoelectronic effects and charge transfer interactions. | rsc.org |

| NPA/NBO | Analysis of charge transfer in heterocyclic compounds. | Understanding of intramolecular charge transfer and its influence on molecular stability and geometry. | nih.gov |

Future Directions and Research Perspectives for 1,2 Oxazinane Chemistry

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for constructing the 1,2-oxazinane ring system is a cornerstone of future research. While established methods like the hetero-Diels-Alder reaction have proven valuable, the exploration of novel synthetic pathways is crucial for accessing a wider diversity of substituted 1,2-oxazinanes. nih.govplos.org

Future efforts will likely focus on:

Asymmetric Synthesis: The development of stereoselective methods to produce chiral 1,2-oxazinanes is of paramount importance, particularly for applications in medicinal chemistry. rsc.orgrsc.org Organocatalytic approaches, such as the [4+2] cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, have already shown promise in delivering chiral spirocyclic this compound scaffolds with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org Further exploration of chiral catalysts and novel reaction partners will be a key research focus.

Domino and Multicomponent Reactions: One-pot reactions that form multiple bonds in a single operation offer significant advantages in terms of efficiency and atom economy. mdpi.com Designing new domino or multicomponent reactions that lead to complex this compound architectures from simple starting materials will be a significant area of investigation. For instance, a three-component reaction involving epoxides, isocyanates, and a suitable nitrogen source could provide a direct route to functionalized this compound-2,4-diones. mdpi.com

Solid-Phase Synthesis: The use of solid-phase synthesis techniques can facilitate the rapid generation of libraries of this compound derivatives for high-throughput screening. nih.govplos.org Developing robust solid-phase synthetic routes will accelerate the discovery of new bioactive compounds. nih.govplos.org

Skeletal Editing: Innovative strategies for the skeletal editing of existing heterocyclic systems to generate the this compound core are emerging. A notable example is the conversion of a pyrrolidine (B122466) skeleton to a this compound skeleton, expanding the accessible chemical space of spiro-oxindoles. mdpi.com

Development of Advanced Catalytic Systems

Catalysis plays a pivotal role in the synthesis of 1,2-oxazinanes. Future research will be directed towards the development of more efficient, selective, and sustainable catalytic systems.

Key areas of focus include:

Metal-Free Catalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1,2-oxazinanes. rsc.orgrsc.org The development of new and more effective organocatalysts, such as quinine-derived primary-tertiary diamines, will continue to be a priority. rsc.org These metal-free systems offer advantages in terms of reduced toxicity and environmental impact. rsc.org

Transition-Metal Catalysis: Transition metals like copper and rhodium have been employed in the synthesis of N-heterocycles through N-O bond cleavage and formation. mdpi.comualberta.ca Future research will likely explore the use of a broader range of transition metal catalysts to enable novel transformations and access new this compound derivatives. For example, copper-catalyzed aerobic oxidative radical cascade annulations of alkyne-tethered N-alkoxyamides have been shown to be an effective method for synthesizing isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones. acs.org

Electrocatalysis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants and reductants for the formation of N-N and potentially N-O bonds. ualberta.caresearchgate.net The application of electrocatalysis to the synthesis of 1,2-oxazinanes is a promising and largely unexplored area that could lead to more sustainable synthetic protocols. researchgate.net

Deeper Mechanistic Understanding through Theoretical and Experimental Synergy

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The synergy between theoretical calculations and experimental studies will be instrumental in elucidating the intricate details of this compound formation and reactivity.

Future research will involve:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the factors controlling regioselectivity and stereoselectivity. rsc.orgnih.gov For example, DFT studies have been used to understand the polar, single-step mechanism of non-catalyzed hetero-Diels-Alder reactions leading to spirocyclic-1,2-oxazine N-oxides. nih.gov

Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as ReactIR and advanced NMR techniques, can be used to monitor reaction progress and identify transient intermediates. rsc.org These experimental techniques, when combined with computational data, can provide a comprehensive picture of the reaction mechanism.

Kinetic Studies: Detailed kinetic investigations can help to determine the rate-limiting steps of catalytic cycles and provide crucial information for catalyst optimization. mdpi.com

Targeted Drug Design and Development Based on this compound Scaffolds

The this compound scaffold is present in a number of natural products with interesting biological activities, including antitumor and antibiotic properties. rsc.orgacs.org This makes it an attractive starting point for the design and development of new therapeutic agents. nih.gov

Future research in this area will focus on:

Scaffold Hopping and Bioisosteric Replacement: The this compound ring can be used as a bioisostere for other cyclic structures in known drug molecules to improve pharmacokinetic properties or to explore new interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: The synthesis of focused libraries of this compound derivatives and their evaluation in biological assays will be crucial for establishing clear SARs. rsc.org This information will guide the rational design of more potent and selective drug candidates.

Target Identification and Validation: Identifying the specific molecular targets of bioactive this compound-containing compounds is a key step in understanding their mechanism of action and for further drug development. ontosight.ai

A notable example of a biologically active natural product containing the this compound scaffold is FR900482, which exhibits potent antitumor activity. rsc.orgacs.org The incorporation of the this compound motif into spiro-oxindole scaffolds is also a promising strategy for creating novel compounds with potential therapeutic applications. rsc.org

Applications in Materials Science and Other Disciplines

While the primary focus of this compound research has been in medicinal chemistry, the unique structural and electronic properties of this heterocycle suggest potential applications in other fields.

Exploratory research could be directed towards:

Functional Polymers: The incorporation of the this compound ring into polymer backbones could lead to new materials with interesting thermal, mechanical, or optical properties.

Chiral Auxiliaries and Ligands: Chiral 1,2-oxazinanes have the potential to be used as chiral auxiliaries in asymmetric synthesis or as ligands for asymmetric catalysis. sciencegate.app For example, 3,6-di-tert-butyl-1,2-oxazinane has been investigated as a chiral Weinreb amide-type auxiliary. sciencegate.app

Molecular Wires and Switches: Theoretical studies have suggested that 1,2-oxazine-containing systems could have interesting charge transfer and electron transport properties, making them potential components for molecular electronic devices. researchgate.net

Q & A

Q. What are the primary synthetic strategies for constructing 1,2-oxazinane scaffolds, and how do they compare in terms of stereoselectivity and yield?

- Methodological Answer : The synthesis of this compound derivatives often employs organocatalytic [4 + 2] cycloaddition reactions, which enable stereoselective formation of spirocyclic frameworks. For example, chiral this compound scaffolds are synthesized via asymmetric catalysis, leveraging non-covalent interactions (e.g., hydrogen bonding) to control stereochemistry . Transition metal-catalyzed methods, such as those used for morpholine analogs, can also be adapted but may require optimization of ligands and reaction conditions to achieve comparable enantiomeric excess (ee) . Comparative studies should evaluate reaction kinetics, scalability, and compatibility with functional groups.

Q. How can structural and conformational dynamics of this compound rings be analyzed experimentally and computationally?

- Methodological Answer : Conformational analysis of this compound rings involves nuclear magnetic resonance (NMR) spectroscopy to identify axial/equatorial substituent orientations and intramolecular hydrogen bonds. Density Functional Theory (DFT) calculations (e.g., ωB97XD/Def2-TZVP level) are critical for modeling transition states and quantifying the anomeric effect, which stabilizes specific conformers . For example, DFT studies reveal that substituents like CO₂Et groups significantly influence ring puckering and isomerization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.